



Application Notes and Protocols for Suberoyl Bis-hydroxamic Acid (SBHA) Treatment

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Compound of Interest					
Compound Name:	Suberoyl bis-hydroxamic acid				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoyl bis-hydroxamic acid (SBHA) is a cell-permeable, competitive inhibitor of histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2] By inhibiting HDACs, SBHA leads to the accumulation of acetylated histones, which in turn alters chromatin structure and regulates the expression of genes involved in critical cellular processes such as cell cycle progression and apoptosis.[3][4] These characteristics have positioned SBHA as a compound of interest in cancer research, with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][6]

These application notes provide a comprehensive guide for researchers utilizing SBHA, with a focus on determining the optimal treatment time to achieve maximal therapeutic effect. The provided protocols and data summaries are intended to serve as a foundation for designing and executing experiments to evaluate the efficacy of SBHA in various preclinical models.

Quantitative Data Summary

The efficacy of **Suberoyl bis-hydroxamic acid** (SBHA) is highly dependent on the cell type, concentration, and duration of treatment. The following tables summarize key quantitative data from various in vitro studies to guide experimental design.

Table 1: IC50 Values of SBHA in Various Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)	Treatment Duration (h)
MCF-7	Breast Cancer	~5.39	Not Specified
Proliferating Keratinocytes	Normal	~11.57	Not Specified
SH-SY5Y	Neuroblastoma	>10 (approx.)	48
RPMI 8226	Multiple Myeloma	Not Specified	Not Specified
HCT 116	Colorectal Cancer	Not Specified	Not Specified
MDA-MB-231	Breast Cancer	Not Specified	72
PC-3	Prostate Cancer	Not Specified	24, 48
DU145	Prostate Cancer	Not Specified	24, 48

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

Table 2: Effective Concentrations and Durations of SBHA for Maximal Cellular Effects



Cell Line	Effect	Concentration (µM)	Treatment Duration (h)	Key Findings
MEL cells	Histone H4 Acetylation	30	6	Accumulation of acetylated histone H4.[2]
MM-BI, Ist-Mes2 cells	Protein Expression Modulation	20-50	10-20	Little effect on Bcl-xL and Mcl-1 alone.
Multiple Myeloma (MM) cells	Apoptosis (in combination with TRAIL)	10, 20, or 50	24	Synergistic increase in apoptosis with TRAIL.
MCF-7 cells	Apoptosis	Not Specified	Not Specified	Induction of p53- dependent apoptosis.[7]
MCF-7 cells	Cell Cycle Arrest	Not Specified	Not Specified	G0/G1 arrest with increased p21 and p27.[5] [6]
Carcinoid Cancer cells	Cell Cycle Arrest	Dose-dependent	Not Specified	Decreased cyclin D1, increased p21 and p27.[3]
MCF-7, MDA- MB-231 cells	Synergistic Cytotoxicity	10, 20, 40, 80	72	Synergism with proteasome inhibitors.[8]
KSHV-positive PEL cells	KSHV Reactivation and Apoptosis	Various	24, 36, 48	Efficient induction of KSHV reactivation and apoptosis.

Signaling Pathways and Experimental Workflows

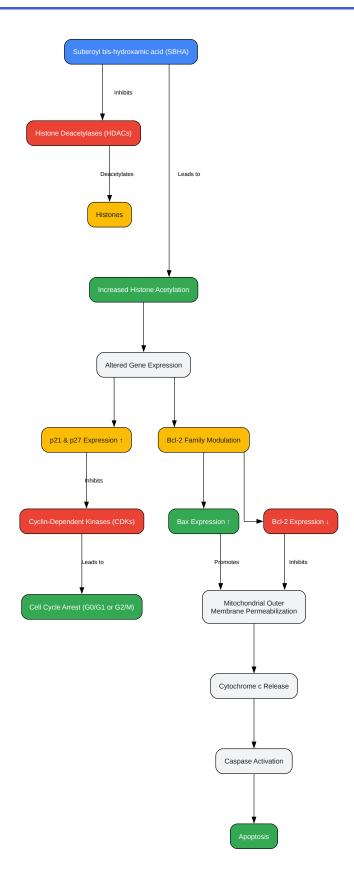


Methodological & Application

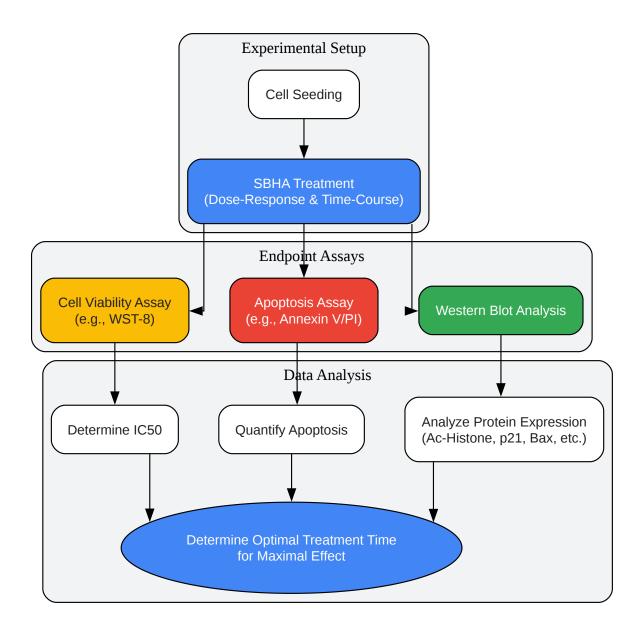
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The maximal effect of SBHA is achieved through the modulation of key signaling pathways that control cell proliferation and survival.

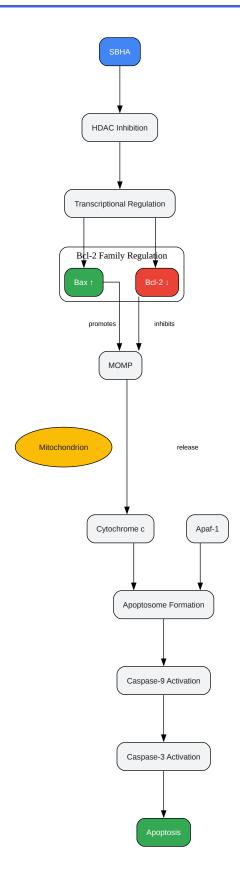












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